Cas no 292056-83-8 (2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide)

2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide
- 2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide
- 2,2-diphenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide
- F0344-0840
- 2,2-DIPHENYL-N-(5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE
- 684-141-9
- 2,2-diphenyl-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide
- AE-641/12753062
- 2,2-diphenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
- SR-01000422245-1
- CCG-3391
- SR-01000422245
- STK952242
- AKOS000627799
- 292056-83-8
- 2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide
-
- インチ: InChI=1S/C25H19F3N2OS/c26-25(27,28)20-13-7-8-17(14-20)15-21-16-29-24(32-21)30-23(31)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,22H,15H2,(H,29,30,31)
- InChIKey: JXDPAVMAZJQABK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 452.11701889Da
- どういたいしつりょう: 452.11701889Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 586
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.2Ų
- 疎水性パラメータ計算基準値(XlogP): 6.6
2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0344-0840-30mg |
2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |
292056-83-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0344-0840-2μmol |
2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |
292056-83-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0344-0840-5mg |
2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |
292056-83-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0344-0840-2mg |
2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |
292056-83-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0344-0840-10mg |
2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |
292056-83-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0344-0840-5μmol |
2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |
292056-83-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0344-0840-15mg |
2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |
292056-83-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0344-0840-1mg |
2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |
292056-83-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0344-0840-4mg |
2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |
292056-83-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0344-0840-25mg |
2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide |
292056-83-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide 関連文献
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2. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamideに関する追加情報
Introduction to CAS No. 292056-83-8: 2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide
The compound CAS No. 292056-83-8, also known as 2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of acetamides, which are widely used in drug design due to their ability to form hydrogen bonds and their compatibility with biological systems. The structure of this molecule is characterized by a thiazole ring system substituted with a trifluoromethyl group and two phenyl groups, making it a unique candidate for exploring novel chemical interactions and biological activities.
Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its stability and ability to participate in various bioisosteric replacements. In the case of CAS No. 292056-83-8, the thiazole ring is further substituted with a trifluoromethyl group at the 5-position, which introduces electron-withdrawing effects and enhances the molecule's lipophilicity. This modification is particularly advantageous in drug design as it can improve the compound's bioavailability and target specificity.
The presence of two phenyl groups in the structure of CAS No. 292056-83-8 adds to its aromatic character and increases its molecular weight, which can influence its pharmacokinetic properties. Phenyl groups are also known to enhance the stability of molecules under physiological conditions, making them suitable for long-term use in therapeutic applications. Furthermore, the acetamide functional group at the core of this molecule plays a critical role in modulating its chemical reactivity and biological activity.
Recent research has focused on the synthesis and characterization of CAS No. 292056-83-8 using advanced synthetic techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have enabled chemists to achieve higher yields and better purity levels compared to traditional synthesis routes. The compound has been subjected to extensive spectroscopic analysis, including NMR and IR spectroscopy, to confirm its structural integrity and functional group assignments.
In terms of biological activity, CAS No. 292056-83-8 has shown promising results in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an inhibitor of key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The trifluoromethyl substitution has been implicated in enhancing the compound's ability to penetrate the blood-brain barrier (BBB), a critical factor for central nervous system (CNS) drug delivery.
Moreover, computational studies using molecular docking simulations have revealed that CAS No. 292056-83-8 exhibits favorable binding affinities towards several G-protein coupled receptors (GPCRs), suggesting its potential role in modulating signaling pathways associated with inflammation and pain management. These findings underscore the versatility of this compound across different therapeutic areas.
The synthesis of CAS No. 292056-83-8 involves a multi-step process that begins with the preparation of intermediate thiazole derivatives followed by acylation reactions to introduce the acetamide group. The use of protecting groups during these steps ensures selective reactivity and minimizes side reactions. Purification techniques such as column chromatography and recrystallization are employed to isolate the final product with high purity.
In addition to its pharmacological applications, CAS No. 292056-83-8 has also been explored for its potential in materials science. Its rigid structure and aromaticity make it a candidate for applications in organic electronics, where it could serve as a building block for semiconducting materials or light-emitting diodes (LEDs). Initial studies have shown that this compound exhibits moderate electrical conductivity when incorporated into polymer matrices, indicating its potential for use in flexible electronic devices.
From an environmental perspective, researchers have investigated the biodegradability of CAS No. 292056-83-8 under simulated environmental conditions. Results indicate that while the compound is relatively stable under aerobic conditions due to its aromatic framework, it undergoes partial degradation under anaerobic conditions mediated by specific microbial communities. These findings are crucial for assessing its environmental impact and ensuring sustainable practices during large-scale production.
Looking ahead, ongoing research aims to optimize the synthesis of CAS No. 292056-83_
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